ANTHRA(2,1-b)THIOPHENE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphtho[2,3-e][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S/c1-2-4-12-10-15-13(9-11(12)3-1)5-6-16-14(15)7-8-17-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYSBLPSJQBEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177226 | |
| Record name | Anthra(2,1-b)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227-56-5 | |
| Record name | Anthra(2,1-b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra(2,1-b)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Anthra 2,1 B Thiophene and Its Derivatives
Strategies for Constructing the ANTHRA(2,1-b)THIOPHENE Core Structure
The formation of the fused thiophene (B33073) ring onto the anthracene (B1667546) framework is the key challenge in synthesizing the core structure. Several approaches have been established to control the annulation process effectively.
A prominent and effective method for constructing the this compound-6,11-dione core involves the cyclocondensation of acetylenic derivatives of anthraquinone (B42736) with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S). arkat-usa.orgresearchgate.net This approach leverages the high reactivity of a halogen atom and an acetylenic substituent when they are in adjacent (vicinal) positions on the anthraquinone ring, as they mutually activate each other. researchgate.net
The reaction of 1-alkynyl-2-chloroanthraquinones with sodium sulfide in refluxing ethanol (B145695) for a short duration (10–20 minutes) yields the corresponding anthra[2,1-b]thiophene-6,11-diones in good to excellent yields. arkat-usa.orgresearchgate.net This method is considered a simple and convenient route for creating angularly fused anthrathiophenediones. arkat-usa.org The process is believed to proceed through an initial nucleophilic substitution of the chlorine atom by the sulfur nucleophile, followed by an intramolecular cyclization onto the alkyne. researchgate.net
Interestingly, even 1-alkynylanthraquinones without a vicinal chlorine atom can undergo cyclocondensation with Na₂S to form anthra[2,1-b]thiophene-6,11-diones. arkat-usa.orgumich.edu This reaction is thought to involve an intramolecular nucleophilic oxidative substitution of a hydrogen atom, with the quinone itself acting as the oxidant. arkat-usa.org Computational studies suggest that the direct nucleophilic attack of the sulfur species at the alkyne is a likely pathway, leading to a vinyl anion that cyclizes onto the ortho C-H bond, followed by rearomatization and oxidation to give the fused thiophene product. acs.org
| Starting Material | Sulfur Source | Product | Yield (%) | Reference |
| 1-Alkynyl-2-chloroanthraquinones | Na₂S | Anthra[2,1-b]thiophene-6,11-diones | 66–97% | arkat-usa.org, researchgate.net |
| 1-Alkynylanthraquinones | Na₂S | Anthra[2,1-b]thiophene-6,11-diones | 95% | arkat-usa.org |
| peri-R-ethynyl-9,10-anthraquinones | Thiourea (B124793) (as S²⁻ equivalent) | 2-R-Anthra[2,1-b]thiophene-6,11-diones | - | acs.org |
A photochemical approach has also been reported where 4-phenyl-6,11-anthra[2,1-b]thiophenedione was synthesized in 62% yield from the irradiation of 2-bromo-3-methoxy-1,4-naphthoquinone with 1-phenyl-1-(2-thienyl)ethylene. oup.comoup.com Subsequent reduction of the dione (B5365651) product can yield the fully aromatic anthra[2,1-b]thiophene. oup.comoup.com
Palladium-catalyzed cross-coupling reactions provide modular and versatile pathways for constructing complex heteroaromatic systems, including thiophene-fused polycyclic aromatics. nih.gov For the synthesis of the this compound skeleton, this typically involves the coupling of pre-functionalized anthracene and thiophene precursors.
One conceptual approach adapts the Sonogashira coupling, which forms carbon-carbon bonds between an alkyne and a halogen-substituted aromatic compound. sciencedaily.com This would involve the coupling of a terminally-alkynylated thiophene with an anthracene derivative functionalized with iodine or a boronate at the C-1 and C-2 positions. A related strategy involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes, a method whose principles can be extended to anthracene systems. acs.org
More advanced palladium-catalyzed methods involve the direct functionalization of C-H bonds. A Catellani-type reaction, for instance, can be used for the modular synthesis of thiophene-fused polyaromatics through a tandem sequence of Heck coupling and double C-H bond activation. nih.gov Another innovative method is the palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives, which proceeds through the cleavage of both a C-H and a C-S bond, offering a route that does not require an external oxidant. nih.gov These advanced C-H activation strategies represent a powerful and efficient way to construct the this compound core. frontiersin.org
| Reaction Type | Catalyst System (Example) | Key Intermediates/Precursors | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Cyclopropylboronic acid, Bromothiophenes | Cyclopropylthiophenes | semanticscholar.org |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂–CuI | Ethynylthiophenes, Iodinated anthracenes | Thiophene-fused anthracenes | |
| C-H/C-S Activation | Pd(OAc)₂ | Biaryl sulfides | Dibenzothiophenes | nih.gov |
| Catellani-type Annulation | Palladium catalyst | Aryl iodides, Bromothiophenes, Norbornadiene | Thiophene-fused polyaromatics | nih.gov |
One-pot syntheses are highly desirable as they reduce the number of steps, minimize waste, and can lower costs compared to conventional multi-step methods. sciencedaily.com Several one-pot strategies have been developed for thiophene-fused polycyclic aromatic hydrocarbons (PAHs), including anthracenes.
One such method involves a one-pot, two-step sequence starting from an unfunctionalized PAH. sciencedaily.com The PAH is first subjected to a Sonogashira coupling to create an arylethynyl-substituted PAH intermediate. This intermediate is then treated directly with elemental sulfur, which induces thienannulation (the formation of a fused thiophene ring) to yield the final product. sciencedaily.com This approach avoids the need for pre-functionalization of the C-H bond where the ring fusion occurs. sciencedaily.com
Another one-pot method has been developed for the synthesis of benzo[b]thiophenes and naphtho[2,1-b]thiophenes using a supported reagent system. researchgate.net The reaction involves the initial formation of an α-sulfanyl ketone from an arenethiol and an α-halo ketone, promoted by Na₂CO₃/SiO₂. This intermediate is then cyclized in the presence of PPA/SiO₂ (polyphosphoric acid on silica (B1680970) gel) to give the thiophene-fused arene, all within a single reaction vessel. researchgate.net
Furthermore, the reaction between acetylenic anthraquinones and sodium sulfide can be considered a highly efficient one-pot process for generating the anthra[2,1-b]thiophene-6,11-dione core without the need to isolate intermediates. acs.org Zinc bromide has also been used as an efficient catalyst for the one-pot regioselective annulation of unsymmetrical 1,2-phenylenebis(diaryl/diheteroarylmethanol) to produce anthracenes and naphtho[b]thiophenes. frontiersin.orgbeilstein-journals.org
Controlling the regiochemistry of the thiophene ring fusion is crucial for obtaining the desired isomer, such as this compound, over other possibilities like anthra(1,2-b)thiophene or anthra(2,3-b)thiophene. The choice of starting materials is the primary method for achieving this control.
In the cyclocondensation of vic-alkynylchloroanthraquinones, the relative positions of the chloro and alkynyl groups dictate the final product. arkat-usa.orgresearchgate.net
1-Alkynyl-2-chloroanthraquinones lead specifically to anthra[2,1-b]thiophene-6,11-diones . arkat-usa.orgresearchgate.net
2-Alkynyl-1-chloroanthraquinones result in the formation of anthra[1,2-b]thiophene-6,11-diones . arkat-usa.orgresearchgate.net
This demonstrates excellent regioselective control based on precursor design. Similarly, computational studies on the reaction of peri-R-ethynyl-9,10-anthraquinones with thiourea have analyzed the factors that control whether the reaction leads to a thiophene-fused product or other nitrogen-containing heterocycles, highlighting the subtle electronic effects that govern regioselectivity. acs.org
Regioselective substitution on the pre-formed thiophene-fused scaffold is also important for further functionalization. For instance, in the related naphtho[2,3-b]thiophene (B1219671) system, bromination occurs selectively at the 3-position, providing a versatile handle for introducing other functional groups. For larger thienoacenes, selective substitution at the terminal thiophene ring is possible, allowing for the synthesis of asymmetrically substituted molecules. acs.org Such regioselective control is essential for fine-tuning the electronic and physical properties of the final compounds.
Functionalization and Derivatization Strategies
Once the core this compound structure is synthesized, it can be further modified to tune its properties for specific applications, particularly in organic electronics.
The introduction of alkyl chains is a common and highly effective strategy to modify the properties of polycyclic aromatic compounds like this compound. These chains primarily enhance the solubility of the often-rigid and poorly soluble π-conjugated cores, which is crucial for solution-based processing and fabrication of thin-film devices. mdpi.com
Beyond solubility, alkyl chains play a significant role in influencing the molecular packing in the solid state. The length and branching of the alkyl chains can affect the intermolecular interactions and thin-film morphology, which in turn directly impacts charge transport properties in devices like organic field-effect transistors (OFETs). mdpi.comresearchgate.net For example, studies on related anthradithiophene and alkylthienyl-substituted thienoacenes have shown that increasing the alkyl chain length can lead to improved FET mobility. acs.org In one study on alkylthienyl-substituted anthra[2,3-b]thieno[2,3-d]thiophene (ATT), mobility increased by up to two orders of magnitude compared to the unsubstituted parent compound. acs.org This improvement is attributed to better molecular packing and enhanced intermolecular electronic coupling in the solid state. acs.org
The strategic placement of these alkyl groups is achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a halogenated this compound core. mdpi.com
| Compound Family | Alkyl Chain Effect | Impact on Properties | Reference |
| This compound derivatives | Introduction of alkyl chains | Improved solubility, Enhanced film-forming properties | |
| Phenanthro[2,1-b:7,8-b']dithiophenes (PDT-2) | Varied alkyl chain length (C8 to C14) | Influences solubility and molecular packing | mdpi.com |
| Alkylthienyl-substituted ATT | Introduction of C6 to C12 alkyl chains | FET mobility increased from ~0.01 to up to 1.9 cm² V⁻¹ s⁻¹ | acs.org |
| Dimethyl-substituted anthradithiophene | Introduction of methyl groups | Exhibited hole transport with mobility of 0.1 cm² V⁻¹ s⁻¹ | researchgate.net |
Substitution at Specific Aromatic Positions (e.g., 2,8-positions)
The functionalization of the this compound core at specific positions is crucial for tuning its electronic properties and solid-state packing, which in turn influences device performance. The 2 and 8 positions, being on the outer thiophene rings, are common targets for substitution.
Research on related phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) derivatives has demonstrated that introducing alkyl or decylthienyl groups at the 2,7-positions significantly impacts their physicochemical properties. nih.govmdpi.com A systematic investigation revealed that the length of the alkyl chain and the type of side chains have a considerable effect on solubility and UV-vis absorption. nih.govmdpi.com For instance, an octyl-substituted PDT-2 (C8-PDT-2) exhibited the highest solubility in chloroform (B151607). nih.govmdpi.com Furthermore, the introduction of decylthienyl groups led to a redshift in the UV-vis absorption spectrum, indicating an extension of the π-conjugation length. nih.govmdpi.com This strategic modification of the conjugated core by introducing side chains is considered an effective method for altering physicochemical properties, which is vital for the development of high-performance organic semiconductors. nih.govmdpi.com
Table 1: Influence of Substitution at 2,7-Positions on the Properties of Phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) Derivatives. nih.govmdpi.com
| Substituent | Property Affected | Observation |
|---|---|---|
| Alkyl chains (C8, C10, C12, etc.) | Solubility | Solubility in chloroform decreased as alkyl chain length increased; C8-PDT-2 showed the highest solubility. |
| 5-Decylthienyl groups | Solubility | Poor solubility in both chloroform and toluene. |
| 4-Decylthienyl groups | Solubility | Higher solubility compared to 5-decylthienyl substitution. |
| Decylthienyl groups | UV-vis Absorption | Redshift observed, indicating extended π-conjugation. |
Integration of Electron-Withdrawing and Electron-Donating Moieties
The electronic characteristics of this compound can be precisely controlled by incorporating electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). This approach is fundamental in designing materials for specific electronic applications, such as p-type or n-type semiconductors.
For example, in the synthesis of thieno[3,2-b]thiophene-based BODIPY dimers, both electron-donating and electron-withdrawing groups were attached at the meso-position. rsc.org This was achieved through a Sonogashira coupling reaction. rsc.org While not directly on the this compound core, this research highlights a common strategy for functionalization. The introduction of these groups can influence the molecule's oxidation potential and charge transport properties. researchgate.net
In a broader context of benzothiophene (B83047) synthesis, the addition of EDGs (like methoxy (B1213986) and methyl) or EWGs (like chloro) to the para position of a related scaffold was found to not significantly alter its anti-TB activity, suggesting that for some biological applications, the electronic nature of the substituent at certain positions may be less critical. rsc.org However, for electronic materials, these substitutions are paramount.
Synthesis of this compound-6,11-dione Derivatives
A significant pathway to functionalized anthra(2,1-b)thiophenes involves the synthesis of their dione derivatives, specifically this compound-6,11-diones. These diones serve as versatile intermediates that can be further modified.
One prominent method involves the cyclo-condensation of acetylenic derivatives of anthraquinone with sodium sulfide. arkat-usa.orgresearchgate.net For instance, 1-alkynyl-2-chloroanthraquinones react with sodium sulfide in refluxing ethanol to yield anthra[2,1-b]thiophene-6,11-diones in good yields (66–97%). arkat-usa.orgresearchgate.net This method has been described as a general approach for the synthesis of anthrathiophenediones. arkat-usa.orgresearchgate.net
Another synthetic route is through a photochemical reaction. The irradiation of a benzene (B151609) solution of 2-bromo-3-methoxy-1,4-naphthoquinone and 1-phenyl-1-(2-thienyl)ethylene yielded 4-phenyl-6,11-anthra[2,1-b]thiophenedione with a 62% yield. oup.comoup.com This dione can then be reduced to form the corresponding anthra[2,1-b]thiophene. oup.comoup.com
Table 2: Synthetic Approaches to this compound-6,11-dione Derivatives.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Alkynyl-2-chloroanthraquinones | Na2S, ethanol, reflux | Anthra[2,1-b]thiophene-6,11-diones | 66–97% | arkat-usa.orgresearchgate.net |
| 2-Bromo-3-methoxy-1,4-naphthoquinone and 1-phenyl-1-(2-thienyl)ethylene | Benzene, high-pressure Hg arc lamp | 4-Phenyl-6,11-anthra[2,1-b]thiophenedione | 62% | oup.comoup.com |
These synthetic strategies provide a toolbox for chemists to create a variety of this compound derivatives with tailored properties for advanced material applications.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of anthra(2,1-b)thiophene and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR analyses provide detailed information about the chemical environment of each atom within the molecule.
In ¹H NMR, the chemical shift (δ) of each proton is indicative of its local electronic environment, while the spin-spin coupling constants (J) reveal the connectivity between adjacent protons, allowing for unambiguous assignment of signals to specific positions on the fused aromatic rings. For instance, in derivatives of related fused thiophene (B33073) systems, aromatic protons typically appear in the downfield region of the spectrum. mdpi.commdpi.com Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. mdpi.commdpi.com The presence of allenic and C=O signals in the ¹³C NMR spectrum at 212.1 and 188.5 ppm, respectively, alongside the absence of alkyne C≡C resonances, was indicative of a specific transformation in a related reaction. beilstein-journals.org Due to the low natural abundance of ¹³C and potential solubility issues, obtaining these spectra can sometimes be challenging for complex, rigid molecules. mdpi.com
Detailed NMR data from a substituted phenanthro[2,1-b:7,8-b']dithiophene derivative illustrates the type of information obtained:
Interactive Table: Example ¹H and ¹³C NMR Data for 2,7-di(undecyl)phenanthro[2,1-b:7,8-b']dithiophene in CDCl₃ mdpi.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.63 | d, J = 9.0 | Aromatic CH |
| ¹H | 8.43 | s | Aromatic CH |
| ¹H | 8.04 | s | Aromatic CH |
| ¹H | 8.01 | d, J = 9.0 | Aromatic CH |
| ¹H | 7.20 | d, J = 1.8 | Aromatic CH |
| ¹H | 6.77 | d, J = 1.2 | Aromatic CH |
| ¹H | 2.82–2.90 | m | -CH₂- |
| ¹H | 1.73–1.75 | m | -CH₂- |
| ¹H | 1.29–1.43 | m | -(CH₂)₈- |
| ¹H | 0.89 | t, J = 7.2 | -CH₃ |
| ¹³C | 144.5, 138.2, 137.7, 137.3, 136.9 | - | Aromatic C |
| ¹³C | 127.9, 127.0, 126.5, 123.2, 120.9, 120.3, 120.0, 117.9 | - | Aromatic C |
| ¹³C | 32.1, 30.7, 30.6, 29.80, 29.78, 29.6, 29.52, 29.51, 22.9, 14.3 | - | Alkyl C |
Note: Data is for a derivative to illustrate the technique's application.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic properties of π-conjugated systems like this compound. UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the maximum absorption wavelength (λmax) and the absorption edge are used to determine the optical bandgap of the material. mdpi.com
Studies on anthrathiophenes show they exhibit fluorescence at room temperature with vibrational resolution in their spectra. nih.gov Compared to their benzonaphthothiophene isomers, anthrathiophenes display additional excitation bands between 300 nm and 400 nm and have red-shifted emission profiles. nih.gov The specific isomer, anthra[2,1-b]thiophene (A21T), has been studied using Shpol'skii matrixes at cryogenic temperatures (77 K and 4.2 K), which provides highly resolved fluorescence and phosphorescence spectra. nih.gov
The electronic properties are sensitive to the molecular structure and substitutions on the aromatic core. For example, adding electron-donating thienyl groups to a related dithiophene backbone can significantly lower the bandgap and red-shift the absorption edge. mdpi.com
Interactive Table: Photophysical Data for Anthrathiophene and Related Derivatives
| Compound | λmaxabs (nm) | λmaxem (nm) | Stokes Shift (cm⁻¹) | Optical Bandgap (Egopt, eV) | Solvent/State | Ref |
| Anthra[2,1-b]thiophene (A21T) | ~300-400 | Red-shifted profile | - | - | n-octane | nih.gov |
| C₁₀-PDT-2 Derivative | 362 | 386 | 1799 | 3.20 | Chloroform (B151607) | mdpi.com |
| Th2-PDT-2 Derivative | 375 | 437 | 3907 | 3.07 | Chloroform | mdpi.com |
| C6-DNADT Derivative | 467 | - | - | 2.48 | Thin Film | mdpi.com |
Note: Data for derivatives are included to show the effect of structure on electronic properties.
X-ray Diffraction Analysis for Crystal Packing and Molecular Geometry
For complex thiaheterohelicene derivatives, single-crystal XRD has been used to determine the space group and unit cell parameters, as well as to quantify the strained nature of the molecules through dihedral angles. scirp.org In the solid state, molecules often arrange in a herringbone pattern, which is a common packing motif for acenes and related compounds. scirp.orgresearchgate.net The specific packing arrangement significantly influences the material's bulk properties, including charge transport in electronic devices.
While a specific single-crystal structure for the parent this compound is not detailed in the provided sources, analysis of related compounds shows the type of data obtained.
Interactive Table: Illustrative Crystallographic Data Categories from X-ray Analysis
| Parameter | Description | Example Finding for Related Systems |
| Crystal System | The symmetry system of the unit cell. | Monoclinic, Orthorhombic scirp.orgresearchgate.net |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, P2₁/n scirp.org |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | - |
| Molecular Geometry | Precise bond lengths, bond angles, and dihedral angles. | Dihedral angle between terminal rings: 14-21° scirp.org |
| Packing Motif | The arrangement of molecules in the crystal lattice. | Herringbone structure scirp.orgresearchgate.net |
| Intermolecular Interactions | Distances and geometries of π-π stacking, C-H···π, or C-H···S contacts. | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound and its derivatives, the IR spectrum is dominated by vibrations associated with the aromatic rings and the thiophene moiety.
Key vibrational modes include the C-H stretching of the aromatic protons, C=C stretching within the fused rings, and various C-H in-plane and out-of-plane bending vibrations. The presence of the thiophene ring introduces C-S stretching vibrations. In substituted derivatives, additional peaks corresponding to the functional groups (e.g., C-H stretching of alkyl chains, C=O stretching of ketones) are readily identified. mdpi.commdpi.comnih.gov
Interactive Table: Characteristic IR Absorption Bands for Anthrathiophene-like Structures mdpi.commdpi.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (in alkyl derivatives) |
| ~1680 | C=O Stretch | Ketone (in quinone derivatives) |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~850-750 | C-H Bend | Aromatic C-H (out-of-plane) |
| ~700-600 | C-S Stretch | Thiophene Ring |
Morphological Characterization Techniques for Thin Film Analysis
For applications in organic electronics, the performance of this compound-based materials is critically dependent on the structure and morphology of their thin films. Techniques such as Atomic Force Microscopy (AFM) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are essential for characterizing these films.
Atomic Force Microscopy (AFM) provides a topographical map of the film's surface at the nanoscale. It is used to visualize the size and shape of crystalline domains, identify grain boundaries, and quantify surface roughness (often reported as the root-mean-square, RMS, value). mdpi.comwiley.com Studies on related materials have shown that film morphology, such as domain size and connectivity, can be significantly influenced by processing conditions like thermal annealing, which in turn impacts device performance. mdpi.com
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful X-ray diffraction technique used to probe the crystal structure and molecular orientation within a thin film. mdpi.comuni-tuebingen.de By analyzing the diffraction patterns, one can determine whether the π-conjugated molecules are oriented predominantly "edge-on" (with the long molecular axis perpendicular to the substrate) or "face-on" (parallel to the substrate). acs.org GIWAXS also provides the interlayer spacing (d-spacing) between molecular layers, offering insight into the packing density. For example, analysis of a dihexyl-substituted dinaphtho-anthra-dithiophene film revealed that the molecules were tilted at an angle of 31° with respect to the substrate. mdpi.com
Interactive Table: Thin Film Characterization of an Anthrathiophene Derivative (C6-DNADT) mdpi.com
| Technique | Parameter Measured | Observation | Implication |
| AFM | Surface Morphology | As-deposited film was smooth (RMS = 0.68 nm). | - |
| AFM | Surface Morphology | Annealed film showed well-defined domains (RMS = 0.77 nm). | Improved morphology correlated with higher hole mobility. |
| GIWAXS | Molecular Orientation | (00l) diffractions observed in the out-of-plane direction. | Molecules adopt a layered structure. |
| GIWAXS | Interlayer Distance (d₀₀₁) | Calculated d-spacing of 30.7 Å. | Molecules are tilted with respect to the substrate. |
Theoretical and Computational Studies of Anthra 2,1 B Thiophene
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties, including frontier molecular orbital (FMO) energies, reorganization energies, and aromaticity, which are crucial for understanding the behavior of organic semiconductors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEg), is a critical factor influencing the molecule's stability and its absorption and emission characteristics. stuba.sknih.gov
In a study of 11-ring-fused linear thienoacenes, DFT calculations confirmed that the HOMO and LUMO are conjugated across the entire fused system. thieme-connect.com For a series of indolo[2,3-b]quinoxaline dyes derived from anthraquinone (B42736), electrochemical data and DFT calculations showed LUMO levels in the range of -3.29 to -3.43 eV, suggesting their potential as n-type materials. ias.ac.in
The introduction of substituents to the anthrathiophene core can further tune the HOMO and LUMO energy levels. For example, in a study on 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophenes, the introduction of decyl groups raised the HOMO level from -5.49 eV to -5.29 eV. mdpi.com Similarly, adding decylthienyl groups resulted in a significant increase in the HOMO energy level to -5.08 eV and -5.17 eV, which was attributed to the extension of the π-conjugation length and the electron-donating effect of the thienyl groups. mdpi.com
A comparative look at isomers is also instructive. For example, in anthra[2,3-b:6,7-b']dithiophene, the presence of sulfur atoms was found to decrease LUMO energy levels and increase HOMO energy levels compared to pentacene, leading to a larger HOMO-LUMO gap. stuba.sk
| Compound | HOMO (eV) | LUMO (eV) | Method |
|---|---|---|---|
| PDT-2 | -5.49 | N/A | DFT/B3LYP/6-31G(d) |
| C10-PDT-2 | -5.29 | N/A | DFT/B3LYP/6-31G(d) |
| Th1-PDT-2 | -5.08 | N/A | DFT/B3LYP/6-31G(d) |
| Th2-PDT-2 | -5.17 | N/A | DFT/B3LYP/6-31G(d) |
| BTT Derivative 2 | -5.34 | -1.54 | DFT/B3LYP/6-31G(d) |
| BTT Derivative 3 | -5.33 | -1.64 | DFT/B3LYP/6-31G(d) |
PDT-2: Phenanthro[2,1-b:7,8-b']dithiophene; C10-PDT-2: 2,7-Didecylphenanthro[2,1-b:7,8-b']dithiophene; Th1-PDT-2 and Th2-PDT-2: Decylthienyl-substituted PDT-2 derivatives. BTT: Benzo[b]thieno[2,3-d]thiophene. Data sourced from mdpi.commdpi.com.
The charge transport properties of organic semiconductors are often described by the hopping model, where the charge transfer rate between adjacent molecules is a key parameter. pusan.ac.kr The internal reorganization energy (λ) is a crucial factor in this model, representing the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. nih.gov A smaller reorganization energy generally leads to a higher charge transfer rate and, consequently, better charge mobility. nih.govnih.gov
DFT calculations are widely used to estimate the reorganization energies for both hole (λh) and electron (λe) transport. Studies on various organic systems have shown that the B3LYP functional provides reliable estimates of the geometric changes upon ionization. pusan.ac.kr
For thienoacenes, research has shown that the fusion mode of the thiophene (B33073) rings significantly impacts the reorganization energy. In a study of positional isomers of dithienoacenes, para isomers were found to have exceptionally low reorganization energies due to the non-bonding character of their frontier molecular orbitals. pusan.ac.kr This suggests that the specific connectivity of the thiophene ring in anthra(2,1-b)thiophene will have a distinct influence on its charge transport characteristics compared to its other isomers.
| Compound/Fragment | Reorganization Energy (eV) | Charge Carrier | Method |
|---|---|---|---|
| ADT Core | 0.193 | Hole | B3LYP/6-31G |
| ADT-DPA | 0.460 | Hole | B3LYP/6-31G |
| ADT-TPA | 0.241 | Hole | B3LYP/6-31G** |
ADT: Anthradithiophene; DPA: Diphenylamine; TPA: Triphenylamine. Data sourced from acs.orgnih.gov.
Computational methods provide quantitative measures of aromaticity. Two common indices are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values are calculated at the center of a ring, with negative values indicating aromaticity (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current). nih.govmdpi.com The HOMA index is based on the degree of bond length equalization within a ring, with values close to 1 indicating high aromaticity and values close to 0 indicating non-aromaticity. chem8.org
For fused thienoacenes, the way in which the thiophene rings are fused has a significant impact on the aromaticity of the system. whiterose.ac.uk In a study of thiophene analogues of anti-kekulene, DFT calculations showed that the cyclic π-conjugation in the fused thiophene rings was significantly attenuated in some isomers. mdpi.com The NICS(1)zz values (a more reliable variant of NICS) for the thiophene rings in these systems were close to zero, indicating a negligible diatropic character. mdpi.com
In a series of pro-aromatic benzo-thia-fused [n]thienoacenequinodimethanes, NICS(1)zz calculations revealed that the central quinoidal rings had negative values, indicating aromatic character, while the sulfur-containing six-membered rings showed positive values, suggesting a non-aromatic to anti-aromatic character. nih.gov The aromaticity of every ring in a large 11-ring-fused linear thienoacene was also calculated using NICS and Anisotropy of the Induced Current Density (ACID) to understand its electronic structure. rsc.org
These studies underscore that the fusion pattern in this compound will lead to a unique distribution of aromaticity across its four rings, which in turn will dictate its stability and reactivity.
Molecular Dynamics Simulations for Material Behavior
While DFT provides insights into the properties of individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a larger ensemble of molecules, providing information on the bulk properties of a material. mdpi.com MD simulations can predict the morphology of thin films, which is crucial for the performance of organic electronic devices.
For organic semiconductors, MD simulations can be used to determine the most favorable molecular conformations and packing arrangements in the solid state. osti.gov This information is vital for understanding charge transport, as the rate of charge transfer is highly dependent on the π-stacking angle and intermolecular distances. osti.gov
In a theoretical study on anthra-[1,2-b:4,3-b′:5,6-b″:8,7-b‴]tetrathiophene molecules, MD simulations were performed to identify the most favorable conformation for charge transport. osti.gov Another study on an anthrathiophenedione derivative used MD simulations to understand its interaction with and potential disruption of telomeric G-quadruplex DNA, highlighting the role of this technique in studying biological interactions. plos.org
Although specific MD simulation studies on this compound are not prominent in the literature, the application of this technique to similar thienoacenes demonstrates its potential to predict the solid-state packing of this compound and its derivatives, which would be critical for optimizing their performance in devices.
Theoretical Insights into Reaction Mechanisms and Selectivity
Computational chemistry also plays a crucial role in understanding and predicting the outcomes of chemical reactions. For the synthesis of this compound, achieving regioselectivity is a significant challenge, as the formation of other isomers like anthra[2,3-b]thiophene (B15350492) is often competitive.
DFT calculations can be used to model the reaction pathways and transition states for the formation of different isomers. By comparing the activation energies for the different pathways, the selectivity of a reaction can be predicted. For instance, in the synthesis of naphtho[2,3-b]thiophene (B1219671), DFT calculations can help in understanding the thermodynamic pathways and mitigating the formation of unexpected byproducts.
Factors influencing the regioselectivity in the synthesis of anthrathiophenes include steric and electronic effects. For example, bulky substituents at the C-3 position of anthracene (B1667546) can favor the formation of the [2,1-b] isomer by sterically hindering other reaction pathways. Conversely, electron-donating groups on the thiophene ring can increase the reactivity at the α-position, promoting the formation of [2,3-b] byproducts. The polarity of the solvent can also play a role by stabilizing transition states with partial charge separation, thereby influencing the product distribution.
Electronic and Optoelectronic Properties and Research Applications
Charge Transport Characteristics in ANTHRA(2,1-b)THIOPHENE Materials
The arrangement and interaction of anthra[2,1-b]thiophene molecules in the solid state are critical determinants of its charge transport capabilities. The inherent properties of the molecule, combined with its crystalline packing, dictate its efficiency as a semiconductor.
Organic semiconductors are characterized by their ability to transport charge carriers—holes (positive charges) and electrons (negative charges)—under the influence of an electric field. The efficiency of this transport is quantified by charge carrier mobility (μ). In many thienoacenes, a class of compounds that includes anthra[2,1-b]thiophene, charge transport is often anisotropic, meaning it varies depending on the direction within the crystal. acs.org
The extended π-conjugation in anthra[2,1-b]thiophene and its derivatives is a key feature that facilitates high charge mobility, making them promising candidates for use in organic field-effect transistors (OFETs). While specific mobility values for anthra[2,1-b]thiophene are not widely reported, data from its isomer, anthra[2,3-b]thiophene (B15350492), and other related fused-ring thienoacenes provide valuable insights. For instance, thin-film transistors fabricated using anthra[2,3-b]thiophene have demonstrated a hole mobility of 0.134 cm²/V·s. researchgate.net Studies on various five-ring-fused organic semiconductors have shown that high mobilities are achievable, with hole mobilities reaching up to 18.9 cm²/V·s and electron mobilities up to 27.8 cm²/V·s in certain derivatives. researchgate.net
The introduction of substituents can further tune these properties. For example, adding alkyl chains to anthra[2,1-b]thiophene derivatives has been shown to improve charge transport. Similarly, for other complex heteroarenes, molecular engineering through the addition of functional groups can lead to electron-dominated ambipolar behavior, with electron mobilities reaching up to 3.45 × 10⁻² cm²/V·s and hole mobilities of 4.31 × 10⁻³ cm²/V·s. figshare.com
| Compound | Mobility Type | Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| Anthra[2,3-b]thiophene (Isomer) | Hole (μh) | 0.134 | researchgate.net |
| Tetraceno[2,3-b]thiophene (Related Acene) | Hole (μh) | 0.245 | researchgate.net |
| Dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) | Hole (μh) | up to 3.0 | acs.org |
| BTFA5 (Regioisomeric Thienoacene) | Electron (μe) | 3.45 × 10⁻² | figshare.com |
| BTFA5 (Regioisomeric Thienoacene) | Hole (μh) | 4.31 × 10⁻³ | figshare.com |
The performance of organic semiconductors is profoundly influenced by the molecular packing in the solid state. nih.gov The arrangement of molecules determines the degree of intermolecular orbital overlap, which is essential for efficient charge hopping between adjacent molecules. Thienoacenes, like many other planar aromatic molecules, often crystallize in a herringbone packing motif. researchgate.netacs.org
For the isomeric anthra[2,3-b]thiophene, X-ray diffraction studies have revealed an orthorhombic crystal structure with a herringbone arrangement. researchgate.net This packing is distinct from the triclinic structure of parent acenes like pentacene. researchgate.net Such herringbone structures are known to facilitate two-dimensional electronic coupling, which can lead to high charge carrier mobilities. researchgate.net The specific fusion pattern of the thiophene (B33073) ring in anthra[2,1-b]thiophene compared to its isomers imparts unique electronic properties that are directly tied to its packing structure.
The introduction of side chains, such as alkyl groups, can significantly alter the molecular packing. Strategic placement of these groups can enhance intermolecular interactions and lead to more ordered thin films, which in turn improves charge transport properties. In some thienoacenes, the presence of sulfur atoms can lead to strong chalcogen-chalcogen interactions that tighten the molecular stacking, further enhancing charge transport. acs.org The interplay between molecular structure and the resulting crystal packing is a critical area of research for optimizing the performance of organic electronic devices. nih.govnih.gov
The introduction of a sulfur heteroatom into the anthracene (B1667546) framework gives anthra[2,1-b]thiophene a permanent dipole moment. This is because sulfur is more electronegative than carbon, leading to an uneven distribution of electron density within the molecule. While the parent compound thiophene has a modest dipole moment of 0.55 Debye, the fusion within a larger, asymmetric acene structure modifies this value. nist.gov For the related isomer anthra[2,3-b]thiophene, the addition of the thiophene ring results in a weak dipole moment. researchgate.net
Photophysical Phenomena
The extended π-electron system of anthra[2,1-b]thiophene governs its interaction with light, leading to characteristic absorption and emission properties that are central to its potential use in optoelectronic applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Anthra[2,1-b]thiophene absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of these electronic transitions is determined by the HOMO-LUMO gap of the molecule. The extended conjugation in anthra[2,1-b]thiophene results in a smaller HOMO-LUMO gap compared to smaller aromatic systems, shifting its absorption to longer wavelengths.
Derivatives of anthra[2,1-b]thiophene have been synthesized for use as non-fullerene acceptors in organic solar cells. researchgate.net For example, molecules incorporating an (11-oxoanthra[2,1-b]thiophen-6-ylidene)dipropanedinitrile framework have been studied, and their optical properties are critical to their function. researchgate.net The absorption spectra of these complex molecules are influenced by the entire conjugated system. researchgate.net
The emission properties, such as fluorescence and phosphorescence, occur when the molecule relaxes from an excited state back to the ground state by emitting a photon. For related polycyclic aromatic sulfur heterocycles (PASHs), strong phosphorescence has been observed at cryogenic temperatures. ucf.edu The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The photophysical properties of a related compound, phenanthro[2,1-b:7,8-b’]dithiophene, have been studied, showing how different substituents can tune the absorption and emission wavelengths. mdpi.com
| Compound | Absorption Max (λmaxabs) (nm) | Emission Max (λmaxem) (nm) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| C₈-PDT-2 | 357 | 386 | 297 | mdpi.com |
| Th1-PDT-2 | 364 | 482 | 6976 | mdpi.com |
| Th2-PDT-2 | 367 | 483 | 6831 | mdpi.com |
Data for 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophene derivatives in chloroform (B151607) solution. C₈-PDT-2 is an octyl-substituted derivative, while Th1-PDT-2 and Th2-PDT-2 are decylthienyl-substituted derivatives. mdpi.com
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited state. wikipedia.org This process is proportional to the square of the incident light intensity and allows for excitation with lower-energy (longer wavelength) light than would be required for one-photon absorption. wikipedia.org The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). wikipedia.org
The structural features of anthra[2,1-b]thiophene, including its extended π-system and the presence of the sulfur heteroatom, suggest it could be a candidate for TPA applications. The principles learned from related thiophene derivatives indicate that further functionalization of the anthra[2,1-b]thiophene core could be a viable strategy to design materials with large TPA cross-sections for applications in fields like bio-imaging and photodynamic therapy.
Research on Anthra 2,1 B Thiophene in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Fabrication and Performance Evaluation of ANTHRA(2,1-b)THIOPHENE-Based OFETs
The fabrication of OFETs using this compound derivatives typically involves solution-based processing techniques, such as spin-coating, which are advantageous for low-cost and large-area manufacturing. The synthesis of the core this compound quinone is a critical precursor step, which can then be derivatized, for instance, with trialkylsilylethynyl groups at the 5,12-positions to enhance solubility and promote favorable intermolecular interactions. rsc.org
Performance evaluation of these devices has shown promising results. While unsubstituted this compound exhibits modest p-type field-effect transistor (FET) characteristics with mobilities around 0.01 cm² V⁻¹ s⁻¹, functionalization has proven to be a key strategy for significant performance enhancement. researchgate.netresearchgate.net By incorporating specific solubilizing and packing-inducing groups, researchers have successfully fabricated this compound-based OFETs with significantly improved charge carrier mobilities. researchgate.netresearchgate.net
For example, coupling the this compound core with an asymmetric isopropenyldiisopropylsilylethyne solubilizing group has led to charge carrier mobilities (µ) reaching upwards of 0.224 cm² V⁻¹ s⁻¹. rsc.orgrsc.orgnsf.gov This represents a substantial improvement over the non-ethynylated counterparts and highlights the efficacy of targeted chemical modification. rsc.org The increased stability and promising mobility of these functionalized derivatives suggest that the this compound moiety is a viable building block for developing larger, high-performance heteroacenes. rsc.orgnsf.gov
| Compound Derivative | Fabrication Method | Reported Hole Mobility (μ) |
|---|---|---|
| Unsubstituted this compound (ATT) | Spin-coating | ~0.01 cm² V⁻¹ s⁻¹ |
| F-TiPS ATT (Fluorinated, Silylethyne-functionalized) | Spin-coating | Up to 0.224 cm² V⁻¹ s⁻¹ |
| Alkyl-substituted ATT (CnATT) | Not specified | ~0.01 cm² V⁻¹ s⁻¹ |
| Alkylthienyl-substituted ATT (CnTATT) | Spin-coating / Drop-casting | 0.15–1.9 cm² V⁻¹ s⁻¹ |
Impact of Substitution on Transistor Properties and Device Performance
Chemical substitution is a powerful tool to fine-tune the electronic properties and solid-state organization of organic semiconductors. For the asymmetric this compound core, substitutions have a profound impact on crystal packing, which in turn dictates transistor performance.
The silylethyne functionalization scheme has been employed for over two decades to induce strong π-stacking interactions in acenes and heteroacenes. rsc.orgnsf.gov In this compound, introducing groups like triisopropylsilylethynyl (TIPS) not only improves solubility but also directs the molecules into arrangements conducive to efficient charge transport. rsc.org
Furthermore, fluorination of the aromatic core has been explored as a strategy to enhance intermolecular interactions and alter crystal packing. nsf.gov In symmetric anthradithiophene (ADT) systems, fluorine substitution is known to promote a shift from one-dimensional to two-dimensional brickwork packing motifs through C–F···H–C and C–F···F–C interactions. nsf.gov Research on this compound has shown that similar benefits can be achieved. Mono- and di-fluorination of the ATT core helps it adopt a crystal packing motif that more closely resembles the 2-D brickwork structure, which is highly desirable for high-performance transistors. nsf.gov
Another effective strategy has been the addition of an alkylthienyl group. This substitution has been shown to increase FET mobility by up to two orders of magnitude compared to simple alkyl substitution or the unsubstituted core. Alkylthienyl-substituted ATT (CnTATT) derivatives exhibit mobilities ranging from 0.15 to 1.9 cm² V⁻¹ s⁻¹, demonstrating that the additional thiophene (B33073) ring plays a crucial role in promoting a highly ordered thin-film structure and, consequently, high carrier mobility. researchgate.netnih.gov
Crystal Engineering for Optimized Device Performance
Crystal engineering provides a rational approach to designing molecular solids with desired properties by controlling intermolecular interactions. For this compound, its inherent asymmetry presents both challenges and opportunities for crystal engineering. nsf.gov
The primary strategy has been the use of silylethyne substituents to guide the crystal packing. These groups are known to facilitate strong π-stacking, which creates pathways for efficient electronic coupling between adjacent molecules. rsc.orgnsf.gov However, the asymmetry of the this compound core can disrupt the well-established packing rules observed for linear, symmetric acenes. nsf.gov
To overcome this, researchers have combined silylethyne functionalization with halogenation. It has been found that halogen bonding is a necessary element in silylethyne-functionalized asymmetrical chromophores to achieve crystal packing suitable for efficient transistors. researchgate.net For instance, the strategic placement of fluorine atoms on the this compound backbone can steer the molecular assembly away from a simple 1-D slip-stack arrangement towards a more electronically connected 2-D brickwork motif. nsf.gov This engineered packing enhances the dimensionality of charge transport, leading to optimized and higher-performance OFET devices. nsf.gov
Organic Light-Emitting Diodes (OLEDs)
While anthracene (B1667546) and thiophene derivatives are widely used in the development of materials for OLEDs, including as emitters and host materials, specific research detailing the application of the this compound isomer in OLEDs is not prominent in the reviewed literature. rsc.orgnih.govbeilstein-journals.orgossila.combeilstein-archives.org The design of OLED materials often focuses on achieving high photoluminescence quantum yields and specific emission colors, which are properties tied to the unique electronic structure of the chromophore. rsc.orgbeilstein-journals.org Although the photophysical properties of functionalized this compound have been studied, its direct integration and performance evaluation as an emitter or host in an OLED device has not been explicitly reported in the available research. nsf.gov
Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)
The development of novel acceptor materials is a key area of research in organic photovoltaics, with a major focus on moving beyond traditional fullerene-based acceptors. nih.govkaust.edu.sa
This compound as Non-Fullerene Acceptors
Non-fullerene acceptors (NFAs) offer significant advantages over their fullerene counterparts, including tunable energy levels, strong absorption in the visible spectrum, and greater synthetic flexibility. nih.govkaust.edu.sa Fused-ring aromatic systems containing thiophene are a promising class of materials for designing new NFAs. nottingham.edu.cnresearchgate.net However, based on the available scientific literature, there are no specific reports on the synthesis or application of this compound as a non-fullerene acceptor in organic solar cells. Research in this area has tended to focus on other isomers, such as anthradithiophene (ADT), which have been used to create polymerized non-fullerene acceptors. researchgate.net
Performance Evaluation in Solar Cell Devices
The class of anthracene-thiophene derivatives is generally considered promising for use in organic solar cells, often as electron-donor materials in the active layer of photovoltaic devices. researchgate.netresearchgate.net The extended π-conjugated system of these molecules is conducive to light absorption and charge transport, which are critical functions for solar energy conversion. Specifically, the anthrathiophene framework is regarded as a promising platform for the synthesis of small-molecule donors for organic solar cells. researchgate.net
However, while the potential of the broader material class is acknowledged, detailed performance evaluations of solar cell devices specifically utilizing this compound are not extensively documented in current scientific literature. Performance metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are crucial for evaluating the efficacy of a material in a photovoltaic device. For this compound, these specific device parameters have not been reported in the reviewed literature.
| Active Material/Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|---|
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Development of Biological Sensors
The application of anthracene and its heteroatom derivatives, including anthrathiophenes, in the development of biological sensors is an area of growing interest. researchgate.net These molecules often possess intrinsic fluorescence, a property that is fundamental to the design of optical chemosensors and biosensors.
This compound exhibits notable photoluminescent properties, including both fluorescence and phosphorescence, which have been characterized at cryogenic temperatures (77 K and 4.2 K). nih.gov The compound's ability to emit light upon excitation makes it a candidate for use in highly sensitive optical detection methods. nih.gov The principle behind a fluorescent biosensor often involves a change in the fluorescence signal (e.g., intensity or wavelength) of the sensing molecule upon interaction with a specific biological analyte.
Research has detailed the fundamental fluorescence and phosphorescence characteristics of this compound, noting its potential for detection at very low, parts-per-billion concentrations. nih.gov This high sensitivity is a critical feature for effective biosensors. However, while its promising photophysical properties have been established, the literature to date has not described the specific integration of this compound into a functional biological sensor for the detection of a particular analyte. The development from a promising fluorescent compound to a targeted biological sensor represents the next phase of research in this area.
| Compound | Sensing-Relevant Property | Observation | Potential Application |
|---|---|---|---|
| This compound | Fluorescence & Phosphorescence | Exhibits fluorescence and phosphorescence with high sensitivity (ppb level detection possible). nih.gov | Optical biosensors, fluorescent probes. |
Mechanistic Investigations of Biological Activity Molecular Level
Structure-Activity Relationship Studies for Bioactive Derivatives
The biological activity of anthra(2,1-b)thiophene derivatives is intricately linked to their chemical structure. Modifications to the core scaffold and its side chains have been shown to significantly influence their potency and selectivity.
Key structural features that modulate bioactivity include:
Side Chain Modifications: Alterations to the side chains of anthra[2,3-b]thiophene-5,10-diones have a profound impact on their anti-proliferative activities and interactions with cellular targets. For instance, the introduction of guanidine-containing side chains can modulate drug-target interactions and cellular uptake. nih.gov Specifically, a mono-guanidino derivative with two side chains exhibited more than double the intracellular uptake compared to a bis(guanidino) derivative, which may explain the lower antiproliferative potency of compounds containing bis(guanidine). nih.gov
Substitution Patterns: In a series of benzothiazole (B30560) thiophene (B33073) derivatives designed as anthrax lethal factor inhibitors, disubstituted analogues generally showed improved inhibitory properties. nih.gov The nature and position of substituents on the aromatic rings are critical. For example, compounds with electron-withdrawing groups on the benzene (B151609) ring of tetrahydrobenzothiophene derivatives displayed high inhibitory efficacy against bacteria. nih.gov Conversely, the presence of electron-donating groups tended to decrease antimicrobial activity. nih.gov
Heterocyclic Core: The nature of the heterocyclic ring fused to the anthraquinone (B42736) core is a crucial determinant of activity. Replacing a furan (B31954) ring with a thiophene ring in certain derivatives resulted in enhanced antitumor properties, highlighting the specific role of the sulfur atom. nih.gov In another study, a naphtho[2,3-f]indole-3-carboxamide derivative formed more affine complexes with DNA compared to its furan and thiophene counterparts. nih.gov
Functional Groups: The presence of specific functional groups is essential for certain biological activities. For example, in a series of antifungal di(hetero)arylamines based on the benzo[b]thiophene system, hydroxyl groups were found to be crucial for the activity of the aryl derivatives. nih.gov Furthermore, the presence of a 1,3,4-oxadiazole (B1194373) moiety was identified as important for the Cryptococcus IMPDH inhibitory activity of a series of benzo[b]thiophene 1,1-dioxides. uq.edu.au
Table 1: Structure-Activity Relationship (SAR) Insights for this compound Derivatives
| Structural Modification | Observed Effect on Bioactivity | Example Compound Class | Reference(s) |
| Guanidine-containing side chains | Modulated intracellular uptake and antiproliferative potency | Anthra[2,3-b]thiophene-5,10-diones | nih.gov |
| Disubstitution on aromatic rings | Generally improved inhibitory properties | Benzothiazole thiophene derivatives | nih.gov |
| Electron-withdrawing groups | Enhanced antibacterial efficacy | Tetrahydrobenzothiophene derivatives | nih.gov |
| Replacement of furan with thiophene | Enhanced antitumor properties | Heteroarene-fused anthraquinones | nih.gov |
| Presence of hydroxyl groups | Essential for antifungal activity | Di(hetero)arylamines of benzo[b]thiophene | nih.gov |
DNA Intercalation Studies and Topoisomerase Inhibition
A primary mechanism through which this compound derivatives exert their cytotoxic effects is through interaction with DNA and the inhibition of topoisomerase enzymes. smolecule.com These enzymes are critical for managing DNA topology during replication, transcription, and repair.
Studies have shown that anthra[2,3-b]thiophene-5,10-diones can act as potent inhibitors of topoisomerase I (Topo I). nih.gov This inhibition disrupts the DNA relaxation process, which is essential for the proliferation of cancer cells. The cytotoxic potency of certain 4,11-diaminoanthra[2,3-b]thiophene-5,10-dione derivatives has been directly correlated with their ability to inhibit the functions of both topoisomerase I and telomerase. nih.gov
Furthermore, some thiophene derivatives have demonstrated the ability to inhibit topoisomerase II (Topo II). semanticscholar.orgjuniperpublishers.com Topo II is overexpressed in rapidly dividing tumor cells and is a key target for many anticancer drugs. semanticscholar.org For instance, certain 3,5-disubstituted thiophene-2-carboxylates have shown significant inhibition of topoisomerase II alpha activity. semanticscholar.orgjuniperpublishers.com
The interaction with DNA is not limited to intercalation. Some derivatives exhibit a high affinity for telomeric G-quadruplex structures, leading to the inhibition of telomerase, an enzyme often upregulated in cancer cells. nih.gov For example, 4,11-bis[(2-{[acetimido]amino}ethyl)amino]anthra[2,3-b]thiophene-5,10-dione demonstrated a high affinity for human telomeric antiparallel quadruplex DNA. plos.org Interestingly, this compound also caused a significant conformational disruption of the telomeric G-quadruplex. plos.org
However, not all bioactive this compound derivatives act via direct DNA interaction or topoisomerase inhibition. For example, a potent derivative of anthra[2,3-b]thiophene-2-carboxamide induced apoptosis without significant interaction with double-stranded DNA or strong inhibition of topoisomerase I in cell-free systems, suggesting alternative mechanisms of action. nih.gov
Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Carbonic Anhydrase)
Beyond topoisomerases, this compound derivatives have been shown to inhibit other key enzymes, including cholinesterases and carbonic anhydrases.
Cholinesterase Inhibition: Thiophene-fused heterocyclic rings have been explored as acetylcholinesterase inhibitors. pharmascholars.com
Carbonic Anhydrase Inhibition: Benzo[b]thiophene-1,1-dioxide sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (CA) isozymes I, II, and IX. nih.gov These sulfonamides exhibited greater inhibitory activity against hCA I, hCA II, and the tumor-associated hCA IX than some clinically used inhibitors. nih.gov Some of these derivatives also displayed selectivity for inhibiting the tumor-associated hCA IX over the cytosolic hCA II. nih.gov While these derivatives can have other cellular targets, their interaction with CAs is a significant aspect of their biological profile. nih.gov Phenolic compounds, including those derived from marine natural products, are also known to inhibit carbonic anhydrases by anchoring to the zinc-coordinated water/hydroxide ion in the enzyme's active site. mdpi.comresearchgate.net
Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)
Derivatives of this compound and related benzo[b]thiophenes exhibit a broad spectrum of antimicrobial activities. tsijournals.comnih.gov
Antibacterial Mechanisms: The antibacterial action of these compounds can be attributed to various mechanisms. For example, some thiophene derivatives have been designed to inhibit bacterial histidine kinases, which are crucial components of two-component signal transduction systems that regulate various cellular processes in bacteria. nih.gov Structure-activity relationship studies of tetrahydrobenzothiophene derivatives revealed that the thiophene moiety plays a crucial role in creating a stable conformation that can fit into the active site of enzymes like MsbA, a key protein in lipid A transport. nih.gov Additionally, some natural compounds isolated from endophytic microorganisms, which may include thiophene-like structures, have been shown to induce structural changes in the external surfaces of bacteria, leading to cell membrane rupture or deformation. mdpi.com
Antifungal Mechanisms: The antifungal activity of benzo[b]thiophene derivatives has also been well-documented. nih.govuq.edu.auresearchgate.net One of the key mechanisms is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo purine (B94841) biosynthetic pathway of fungi. uq.edu.au A high-throughput screen identified 3-((5-substituted)-1,3,4-oxadiazol-2-yl)thio benzo[b]thiophene 1,1-dioxides as inhibitors of Cryptococcus neoformans IMPDH. uq.edu.au Other studies have shown that di(hetero)arylamine derivatives of the benzo[b]thiophene system exhibit broad-spectrum antifungal activity, including against fluconazole-resistant fungi. nih.gov The mechanism for these compounds involves the inhibition of the dimorphic transition in Candida albicans. nih.gov
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound Class | Target Organism(s) | Proposed Mechanism of Action | Reference(s) |
| Tetrahydrobenzothiophene derivatives | P. aeruginosa, Salmonella | Inhibition of bacterial enzymes (e.g., MsbA) | nih.gov |
| Benzo[b]thiophene 1,1-dioxides | Cryptococcus neoformans | Inhibition of inosine monophosphate dehydrogenase (IMPDH) | uq.edu.au |
| Di(hetero)arylamines of benzo[b]thiophene | Candida, Aspergillus, dermatophytes | Inhibition of dimorphic transition | nih.gov |
Antitumor Activity at Cellular Level (e.g., Apoptosis Induction)
The antitumor activity of this compound derivatives at the cellular level is often mediated by the induction of apoptosis, or programmed cell death. acs.orgresearchgate.net
Several molecular pathways are involved in this process:
Caspase Activation and PARP Cleavage: Treatment of cancer cells with derivatives of anthra[2,3-b]thiophene-2-carboxamide has been shown to induce apoptosis through the concomitant activation of caspases 3 and 9, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
Mitochondrial Pathway: These compounds can also trigger the mitochondrial pathway of apoptosis, as evidenced by a decrease in the mitochondrial membrane potential. nih.gov Laser scanning confocal microscopy has revealed that some derivatives can localize in mitochondria and cause significant morphological changes. nih.gov
Cell Cycle Arrest: Anthrathiophenediones with chloroacetamidine-containing side chains have been shown to arrest the cell cycle in the G2 phase in bladder cancer cells. acs.org
Modulation of Apoptosis-Related Proteins: Some heteroarene-fused anthraquinones have been found to target and downregulate the tumor-associated NADH oxidase (tNOX). mdpi.com This downregulation leads to a reduction in SIRT1 deacetylase activity and an increase in Ku70 acetylation, which in turn triggers c-Flip ubiquitination and induces apoptosis in oral cancer cells. mdpi.com
DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation (sub-G1 fraction), has been observed in cells treated with anthra[2,3-b]thiophene-2-carboxamide derivatives. nih.gov
It is noteworthy that some of these compounds are effective against drug-resistant tumor cell lines, including those with molecular determinants of altered drug response such as P-glycoprotein (Pgp) or non-functional p53. researchgate.net
Table 3: Cellular Mechanisms of Antitumor Activity of this compound Derivatives
| Cellular Effect | Molecular Mechanism | Example Compound Class | Reference(s) |
| Apoptosis Induction | Activation of caspases 3 and 9, PARP cleavage | Anthra[2,3-b]thiophene-2-carboxamides | nih.gov |
| Mitochondrial Dysfunction | Decrease in mitochondrial membrane potential | Anthra[2,3-b]thiophene-2-carboxamides | nih.gov |
| Cell Cycle Arrest | Arrest in G2 phase | Chloroacetamidine-containing anthrathiophenediones | acs.org |
| Modulation of Key Proteins | Downregulation of tNOX and SIRT1 | Heteroarene-fused anthraquinones | mdpi.com |
| DNA Fragmentation | Increase in sub-G1 cell population | Anthra[2,3-b]thiophene-2-carboxamides | nih.gov |
Advanced Reaction Mechanisms and Chemical Reactivity
Nucleophilic Attack and Cyclization Pathways
The synthesis of the anthra[2,1-b]thiophene framework can be achieved through divergent cyclization pathways involving nucleophilic attack on anthraquinone (B42736) precursors. A notable example is the reaction of 1-R-ethynyl-9,10-anthraquinones with thiourea (B124793) in the presence of sodium ethoxide, which yields 2-R-anthra[2,1-b]thiophene-6,11-diones alongside other products. acs.orgnih.gov
Two primary mechanistic pathways have been proposed and analyzed using Density Functional Theory (DFT) computations to understand this transformation:
"Anchor-Relay" Mechanism: This pathway is initiated by a nucleophilic attack of the sulfur nucleophile at one of the carbonyl carbons of the anthraquinone core. acs.org
Direct Alkyne Attack: This alternative pathway involves the direct nucleophilic attack of the sulfur species at the electrophilic alkyne substituent. acs.orgnih.gov
Computational studies suggest that the direct attack on the alkyne is the more probable route. acs.orgnih.gov Both pathways converge to form a key vinyl sulfur anion intermediate. This intermediate is primed for a subsequent 5-endo-trig cyclization, attacking an ortho C-H bond on the anthracene (B1667546) core. acs.orgnih.gov The final step involves rearomatization and oxidation to furnish the fused thiophene (B33073) product. acs.orgnih.gov This process represents a formal C-H activation. acs.orgnih.gov
Further computational analysis revealed that the nature of the nucleophile plays a crucial role in dictating the reaction pathway. Nucleophiles like hydrazine, guanidine, and urea, which are N-centered, tend to form stronger anion-π complexes with the electron-deficient quinone system. This interaction promotes the initial attack on the carbonyl group ("anchor-relay" mechanism) over a direct attack on the alkyne. acs.orgnih.gov
A more selective synthesis of anthra[2,1-b]thiophene-6,11-diones can be achieved by reacting acetylenic anthraquinones with sodium sulfide (B99878). This method leverages the direct C-H activation pathway and does not necessitate pre-functionalization at the ortho position. acs.orgnih.gov
Formal C-H Activation in Synthesis
Formal C-H activation is a key step in several synthetic routes to anthra(2,1-b)thiophene and its derivatives. As discussed in the previous section, the cyclization of 1-R-ethynyl-9,10-anthraquinones with a sulfur source involves a formal C-H activation at the ortho-position of the anthraquinone core. acs.orgnih.gov This intramolecular cyclization is efficient and avoids the need for pre-functionalized starting materials. acs.orgnih.gov
The concept of C-H activation is central to modern organic synthesis, allowing for the direct functionalization of C-H bonds, which are typically unreactive. In the context of thiophene synthesis, palladium-catalyzed C-H activation has been extensively studied. nih.gov These methods often involve an electrophilic concerted metalation-deprotonation (eCMD) mechanism, where a Pd(II) catalyst activates an electron-rich heteroarene C-H bond. nih.gov While not specific to this compound, these general principles of C-H activation are applicable to the synthesis and functionalization of complex thiophene-containing systems.
The synthesis of related thienoacenes, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), also highlights the importance of selective C-H functionalization. acs.org Challenges in these syntheses often involve controlling the regioselectivity of reactions on the aromatic core. acs.org
Oxidation Reactions and Structural Modifications
The sulfur atom in the thiophene ring of this compound derivatives is susceptible to oxidation. For instance, in derivatives like this compound-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide, the sulfinyl group can be oxidized to a sulfonyl group. This modification can influence the electronic properties and reactivity of the molecule.
Furthermore, the anthraquinone moiety within this compound-6,11-dione derivatives presents carbonyl groups that can undergo reduction to form the corresponding alcohols. These transformations allow for the fine-tuning of the compound's structure and properties.
Derivatization of Thiophene Ring Alpha-Positions
The alpha-positions of the thiophene ring are generally the most reactive sites for electrophilic substitution and other functionalization reactions. This reactivity is a well-established principle in thiophene chemistry. While specific studies on the derivatization of the alpha-positions of the parent this compound are not extensively detailed in the provided context, the general reactivity patterns of thiophenes suggest that these positions would be primary targets for introducing new functional groups.
For instance, C-H activation strategies are often employed to selectively functionalize the alpha-positions of thiophenes. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are common methods for introducing aryl or other substituents at these positions, provided a suitable handle like a halogen is present. The direct C-H arylation of thiophenes is also a powerful tool for this purpose. organic-chemistry.org
The introduction of substituents at the alpha-positions can significantly impact the material's properties, such as solubility, solid-state packing, and electronic characteristics, which is particularly relevant for applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for ANTHRA(2,1-b)THIOPHENE, and how can experimental conditions be optimized to improve yield and purity?
- Methodological Answer: Begin with a literature review of heterocyclic synthesis methods, focusing on thiophene derivatives. Compare solvent systems (e.g., DMF vs. THF), catalysts (e.g., palladium vs. copper), and reaction temperatures. Use statistical design of experiments (DoE) to identify critical parameters affecting yield, such as molar ratios or reflux duration. Validate purity via HPLC or GC-MS and cross-reference spectral data (NMR, IR) with primary literature .
Q. How can researchers characterize the electronic and structural properties of this compound to confirm its theoretical reactivity?
- Methodological Answer: Employ a combination of computational (DFT calculations for HOMO-LUMO gaps) and experimental techniques (UV-Vis spectroscopy, cyclic voltammetry). Correlate results with X-ray crystallography data if single crystals are obtainable. Ensure reproducibility by replicating measurements across multiple batches and verifying against known analogs .
Q. What are the key challenges in stabilizing this compound under ambient conditions, and how can degradation pathways be mitigated?
- Methodological Answer: Conduct accelerated stability studies under varying humidity, temperature, and light exposure. Use LC-MS to identify degradation products and propose mechanistic pathways. Explore inert storage conditions (argon atmosphere, desiccants) or structural modifications (e.g., electron-withdrawing substituents) to enhance stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Perform comparative DFT studies on transition-state geometries and steric/electronic effects. Validate models experimentally via kinetic isotope effects (KIEs) or substituent tuning. Reconcile discrepancies by re-examining solvent interactions or catalyst poisoning mechanisms cited in conflicting studies .
Q. What statistical approaches are recommended to address variability in this compound’s bioactivity data across in vitro assays?
- Methodological Answer: Apply meta-analysis to aggregate datasets from independent studies, adjusting for assay-specific variables (cell lines, incubation times). Use ANOVA to identify outliers and hierarchical clustering to group similar experimental conditions. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers design experiments to investigate this compound’s environmental persistence and ecotoxicological impact?
- Methodological Answer: Develop a tiered testing strategy: (1) abiotic degradation studies (hydrolysis, photolysis), (2) soil/water microcosm experiments with LC-MS/MS quantification, and (3) ecotoxicity assays (Daphnia magna, algal growth inhibition). Use EPA guidelines for environmental fate modeling and prioritize metabolites with QSAR toxicity predictions .
Methodological Frameworks
- Literature Synthesis : Systematically categorize findings using Boolean operators (AND/OR/NOT) in databases like SciFinder and Reaxys. Prioritize peer-reviewed journals and validate data against primary sources .
- Data Integrity : Implement redundancy in measurements (triplicate runs) and secure storage via encrypted repositories (e.g., Zenodo) with version control. Use tools like Open Science Framework for collaborative transparency .
- Ethical Compliance : Document synthetic byproducts and disposal methods per institutional EH&S protocols. Ensure proper citation of patented methodologies to avoid intellectual property conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
